molecular formula C9H19ClO4S B13524452 5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride

5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride

Cat. No.: B13524452
M. Wt: 258.76 g/mol
InChI Key: KTUSCCQYXJOKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a pentane chain, which is further substituted with a 3-methoxypropoxy group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(3-methoxypropoxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{R-SO3H} + \text{SOCl2} \rightarrow \text{R-SO2Cl} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxypropoxy)pentane-1-sulfonyl chloride is unique due to the presence of the 3-methoxypropoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to simpler sulfonyl chlorides .

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

5-(3-methoxypropoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-13-6-5-8-14-7-3-2-4-9-15(10,11)12/h2-9H2,1H3

InChI Key

KTUSCCQYXJOKEF-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.